molecular formula C9H11ClO2S B1353076 (2,6-dimethylphenyl)methanesulfonyl Chloride CAS No. 540524-67-2

(2,6-dimethylphenyl)methanesulfonyl Chloride

Cat. No. B1353076
M. Wt: 218.7 g/mol
InChI Key: SLVJLZHMCFBLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-dimethylphenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H11ClO2S . It has a molecular weight of 218.7 g/mol . The IUPAC name for this compound is (2,6-dimethylphenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(2,6-dimethylphenyl)methanesulfonyl Chloride” is 1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 . The canonical SMILES structure is CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl .


Physical And Chemical Properties Analysis

“(2,6-dimethylphenyl)methanesulfonyl Chloride” has a melting point of 90-91°C . It has a topological polar surface area of 42.5 Ų . The compound has a complexity of 245 .

Scientific Research Applications

Sulfenylchlorination of Alkenes

A study by Lan et al. (2019) explored the sulfenylchlorination of alkenes using a reagent combination of dimethyl sulfoxide and oxalyl chloride, with methanesulfenyl chloride believed to be the active species. This method produced β-chloro sulfides from alkenes, offering insights into regioselectivity and stereospecificity of the sulfenylchlorination process, important for creating compounds with specific configurations for further research or industrial application Lan et al., 2019.

Chemical Transformations in the Atmosphere

Kwong et al. (2018) investigated the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation. This study sheds light on the atmospheric fate of organosulfur compounds, crucial for understanding their environmental impact and roles in cloud formation and atmospheric chemistry Kwong et al., 2018.

Synthesis and Characterization of Methanesulfonates

Gafur et al. (2018) described an efficient method for synthesizing sulfinate esters via activated esters of p-toluenesulfinic acid, utilizing methanesulfonyl chloride among other reagents. This research is pivotal for the development of novel synthetic routes and compounds in organic chemistry, offering a versatile approach to sulfinate ester production Gafur et al., 2018.

Electrospray Mass Spectrometry Enhancements

Szabó and Kele (2001) demonstrated the use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for analyzing hydrophobic compounds, including those involving methanesulfonic acid. This technique is important for improving the analysis of hydrophobic compounds, which has implications in pharmaceuticals, materials science, and chemical analysis Szabó and Kele, 2001.

Hygroscopic Properties of Methanesulfonates

Research by Guo et al. (2020) on the hygroscopic properties of methanesulfonates adds valuable data to the field of atmospheric chemistry, particularly on the role of these compounds in cloud formation and climate modeling. Understanding these properties helps in assessing the environmental impact of methanesulfonates on cloud condensation and climate change Guo et al., 2020.

properties

IUPAC Name

(2,6-dimethylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJLZHMCFBLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459086
Record name (2,6-dimethylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-dimethylphenyl)methanesulfonyl Chloride

CAS RN

540524-67-2
Record name (2,6-dimethylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (3.0 L), (2,6-dimethyl-phenyl)-methanesulfonic acid (300 g, containing 12% water by KF analysis, or 266 g corrected for water content), and N,N-dimethylformamide (15 g) were combined in a 5 L multi-necked flask equipped with overhead stirring. The reaction mixture was cooled to −20° C. and oxalyl chloride (655.5 g) was added slowly over 1 h. The reaction mixture was clarified by filtration and concentrated to a volume of 1 L. The filtrate was transferred to a flask equipped with overhead stirring and cooled to −40° C. Water (900 mL) was added over 30 minutes, maintaining an internal temperature of <−10° C. The product was collected by filtration, washed with water and heptane, and dried to give (2,6-dimethyl-phenyl)-methanesulfonic chloride (277 g, 96%). 1H NMR (300 MHz, CDCl3): δ 7.25-7.04 (m, 3H, ArH), 5.17 (s, CH2), and 2.50 (s, 6H, CH3).
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
655.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-dimethylphenyl)methanesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
(2,6-dimethylphenyl)methanesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
(2,6-dimethylphenyl)methanesulfonyl Chloride
Reactant of Route 4
(2,6-dimethylphenyl)methanesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
(2,6-dimethylphenyl)methanesulfonyl Chloride
Reactant of Route 6
(2,6-dimethylphenyl)methanesulfonyl Chloride

Citations

For This Compound
1
Citations
JC McKew, KL Lee, MWH Shen… - Journal of medicinal …, 2008 - ACS Publications
The optimization of a class of indole cPLA 2 α inhibitors is described herein. The importance of the substituent at C3 and the substitution pattern of the phenylmethane sulfonamide …
Number of citations: 107 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.